molecular formula C12H14F2N2O2S B7020125 N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide

N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B7020125
M. Wt: 288.32 g/mol
InChI Key: CBFXSDFGZSEZGX-UHFFFAOYSA-N
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Description

N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethylsulfanyl group attached to a phenyl ring, a hydroxypyrrolidine moiety, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2S/c13-11(14)19-10-3-1-8(2-4-10)15-12(18)16-6-5-9(17)7-16/h1-4,9,11,17H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFXSDFGZSEZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Difluoromethylsulfanyl Intermediate: This step involves the introduction of the difluoromethylsulfanyl group to a phenyl ring. A common method is the reaction of a phenyl halide with difluoromethylthiolate under basic conditions.

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Hydroxylation: Introduction of the hydroxyl group to the pyrrolidine ring can be done via selective oxidation.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The difluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.

    Receptors: Interaction with cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide
  • N-[4-(methylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide
  • N-[4-(chloromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide

Uniqueness

N-[4-(difluoromethylsulfanyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide is unique due to the presence of the difluoromethylsulfanyl group, which can impart distinct electronic and steric properties compared to other substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

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